molecular formula C7H7NO4S B1267924 3-Sulfamoylbenzoic acid CAS No. 636-76-0

3-Sulfamoylbenzoic acid

Cat. No.: B1267924
CAS No.: 636-76-0
M. Wt: 201.2 g/mol
InChI Key: NAETXYOXMDYNLE-UHFFFAOYSA-N
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Description

3-Sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO4S. It features a benzene ring substituted with a carboxyl group at the third position and a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

3-Sulfamoylbenzoic acid is a key component in the synthesis of certain drugs, such as indapamide . The primary target of these drugs is the enzyme Ribonucleotide Reductase (RNR) . This enzyme plays a crucial role in the conversion of ribonucleotides to 2′-deoxyribonucleotides, a process that is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .

Mode of Action

The mode of action of this compound is primarily through its interaction with the large subunit M1 of RNR . The sulfamoyl moiety of the compound forms strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . This interaction inhibits the activity of RNR, thereby affecting the synthesis of dNTPs .

Biochemical Pathways

The inhibition of RNR by this compound affects the biochemical pathway of de novo dNTP biosynthesis . This pathway is crucial for DNA replication and repair . By inhibiting RNR, the compound effectively disrupts this pathway, which can have significant effects on cellular processes, particularly in cancer cells that rely heavily on this pathway for proliferation .

Pharmacokinetics

In silico admet evaluations of related compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores .

Result of Action

The primary result of the action of this compound is the inhibition of RNR, leading to a decrease in the synthesis of dNTPs . This can lead to a disruption in DNA replication and repair, which can have significant effects on cell proliferation, particularly in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Sulfamoylbenzoic acid involves the reaction of benzene sulfonyl chloride with a carboxylic acid to form carboxyl benzene sulfonyl chloride. This intermediate is then reacted with ammonia water to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Sulfamoylbenzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Sulfamoylbenzoic acid
  • 3-Chlorosulfonylbenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid
  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Uniqueness

3-Sulfamoylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAETXYOXMDYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281766
Record name 3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-76-0
Record name 636-76-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfamoylbenzoic acid
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Synthesis routes and methods

Procedure details

To ice-cold solution of ammonium hydroxide (25%, 250 ml) is added 3-(chlorosulfonyl)benzoic acid (25 g, commercially available, Aldrich) portionwise and the mixture is stirred at room temperature for 15 h. The solvent is removed under vacuum to about 50 ml and the mixture is acidified with cone. HCl. The precipitate is collected by filtration and dried under vacuum to afford 22 g (96%) of the title compound as a white solid. 1H NMR (DMSO-d6) δ 13.44 (br s, 1H), 8.38 (s, 1H), 8.14 (d, J=7.5 Hz, 1H), 8.04 (d, J=7.9 Hz, 1H), 7.72 (t, J=7.9 Hz, 1H), 7.49 (s, 2H), HPLC (max plot) 97%; Rt 0.68 min. LC/MS: (ES−): 199.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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